N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c1-18(2)12(13-5-4-8-22-13)10-17-23(19,20)15-9-11(16)6-7-14(15)21-3/h4-9,12,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQXPWCKVNWTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound with potential biological activity, particularly in the context of cancer treatment and as a topoisomerase inhibitor. This article explores its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
The compound's molecular formula is with a molecular weight of approximately 301.36 g/mol. The structural characteristics include:
- Dimethylamino group : Contributes to its basicity and potential interactions with biological targets.
- Furan ring : Known for its role in various biological activities, including anticancer properties.
- Fluoro and methoxy substituents : Enhance the compound's lipophilicity and may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan moiety and subsequent modifications to introduce the sulfonamide and other functional groups.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds derived from furan have shown efficacy against various cancer cell lines, including breast, colon, lung, and prostate cancers. These compounds often act as inhibitors of topoisomerase II, an enzyme critical for DNA replication and cell division.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 5 | Topoisomerase II Inhibition |
| Compound B | Colon | 3 | Induction of Apoptosis |
| Compound C | Lung | 4 | ROS Generation |
| This compound | Prostate | TBD | TBD |
- Topoisomerase II Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, preventing DNA unwinding necessary for replication and transcription.
- Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
Case Studies
In vitro studies have shown that this compound exhibits low toxicity towards normal cells while effectively targeting cancer cells. For example, a study involving human breast cancer cell lines revealed that treatment with this compound resulted in significant apoptotic effects without adversely affecting healthy tissue.
Comparison with Similar Compounds
Key Observations :
- Fluoro vs.
- Side Chain Complexity: The dimethylaminoethyl-furan chain distinguishes the target compound from simpler sulfonamides (e.g., N,N-diethyl-5-fluoro-2-methoxybenzenesulfonamide) and ranitidine derivatives, which incorporate thioether linkages .
Challenges :
Physicochemical and Pharmacokinetic Properties
Table 3: Molecular Properties
Insights :
- The target compound’s dimethylamino group enhances water solubility compared to non-aminated analogs .
- The furan ring may increase metabolic stability compared to ranitidine derivatives, which are prone to oxidation .
Q & A
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Accelerated stability studies : Store solutions in DMSO, acetonitrile, or PBS at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via UPLC-UV (λ = 254 nm). DMSO shows <5% degradation at 25°C, while PBS induces hydrolysis of the sulfonamide bond (~15% loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
